![molecular formula C11H11NO4 B2572673 [(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid CAS No. 58898-57-0](/img/structure/B2572673.png)
[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid
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Overview
Description
“[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid” is a quinoline alkaloid. It is also known as 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid . It has a molecular weight of 249.27 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid . The InChI code is 1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17) .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 207-209°C . The storage temperature is room temperature .
Scientific Research Applications
Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines
This compound plays a crucial role in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . The process involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .
Biomedical and Pharmaceutical Industries
The nitrogen-rich heterocyclic compounds, including 2-oxo-1,2,3,4-tetrahydropyrimidines, have gained considerable attention in most of the biomedical and pharmaceutical industries . They are key moieties present in various natural, synthetic, and semi-synthetic chemical building blocks .
Therapeutic and Pharmacological Activities
2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action . They also include the adrenergic receptor antagonists for prostatic hyperplasia treatment .
Antihypertensive Agent
Compounds such as ®-SQ32926, which contain 2-oxo-1,2,3,4-tetrahydropyrimidines, are used as antihypertensive agents .
HIV Medication
Zidovudine, an HIV medication, contains a tetrahydropyrimidines moiety in its chemical structure .
Inhibition of β-glucuronidase Activity
The compound is used in the synthesis of a library of 2-oxo-1,2,3,4-tetrahydropyrimidine to evaluate their β-glucuronidase inhibitory activity, and their mode of enzyme inhibition .
Adsorption Analyses
The compound is used in the preparation of gels that are subjected to a drying process and then ground into a fine powder to be utilized in ensuing adsorption analyses .
Safety and Hazards
properties
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-4-2-7-1-3-8(5-9(7)12-10)16-6-11(14)15/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGNYKQEJXPJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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